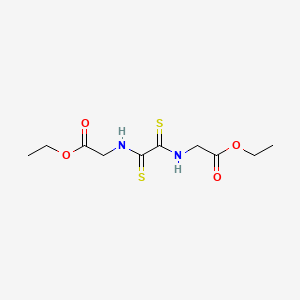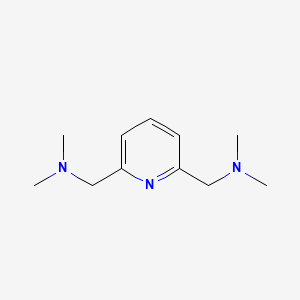![molecular formula C7H8BN3O3 B13938252 (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)
(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is a heterocyclic compound that contains a triazole ring fused with a pyridine ring and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid typically involves the formation of the triazole-pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole-pyridine core. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
{2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole-pyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole-pyridine core can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The triazole-pyridine core is known for its bioactivity, and the boronic acid group can enhance binding affinity to biological targets. It may be explored for its antimicrobial, anticancer, and enzyme inhibitory properties .
Industry
In industry, {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid can be used in the development of advanced materials, such as polymers and catalysts. Its unique structure allows for the design of materials with specific properties and functions .
Wirkmechanismus
The mechanism of action of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid involves its interaction with molecular targets through its boronic acid group and triazole-pyridine core. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole-pyridine core can interact with various biological receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Lacks the boronic acid group but shares the triazole-pyridine core.
3-Hydroxytriazolo[4,3-a]pyridine: Contains a hydroxyl group instead of a boronic acid group.
3,5-Disubstituted-3H-imidazo[4,5-b]pyridine: Contains an imidazole ring fused with a pyridine ring.
Uniqueness
The uniqueness of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid lies in its combination of a triazole-pyridine core with a boronic acid group. This combination imparts unique chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H8BN3O3 |
|---|---|
Molekulargewicht |
192.97 g/mol |
IUPAC-Name |
(2-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O3/c1-10-7(12)11-3-2-5(8(13)14)4-6(11)9-10/h2-4,13-14H,1H3 |
InChI-Schlüssel |
GODQTZUOXROTEK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=NN(C(=O)N2C=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
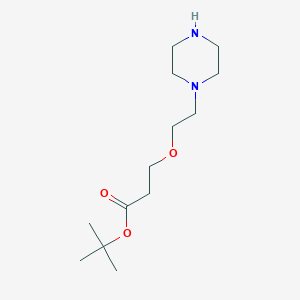
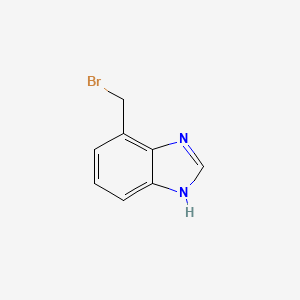
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)



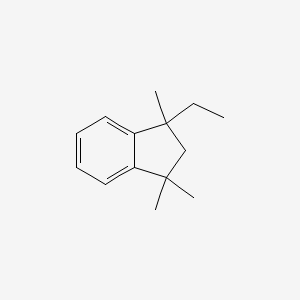

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
